2,4-Dimethylphenyl 4-fluorobenzoate
Description
2,4-Dimethylphenyl 4-fluorobenzoate is an aromatic ester featuring a 4-fluorobenzoate backbone esterified with a 2,4-dimethylphenol group. Its molecular formula is C₁₅H₁₃FO₂, with a molecular weight of 244.26 g/mol. The compound combines the electron-withdrawing fluorine atom at the para position of the benzoate moiety with the sterically hindered 2,4-dimethylphenyl ester group, which influences its physicochemical properties and reactivity.
Properties
Molecular Formula |
C15H13FO2 |
|---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
(2,4-dimethylphenyl) 4-fluorobenzoate |
InChI |
InChI=1S/C15H13FO2/c1-10-3-8-14(11(2)9-10)18-15(17)12-4-6-13(16)7-5-12/h3-9H,1-2H3 |
InChI Key |
MEJRAPCNFMLHML-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)F)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)F)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties
- Polarity : The fluorine atom increases polarity, while the bulky 2,4-dimethylphenyl group reduces solubility in polar solvents.
- Stability : The ester linkage is susceptible to hydrolysis under acidic or basic conditions, a common trait in aromatic esters.
Structural and Functional Analogues
The following compounds share structural similarities with 2,4-dimethylphenyl 4-fluorobenzoate:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Methyl 4-fluorobenzoate | C₈H₇FO₂ | 154.14 | Methyl ester, 4-fluoro |
| Ethyl 4-fluorobenzoate | C₉H₉FO₂ | 168.17 | Ethyl ester, 4-fluoro |
| Methyl 4-[4-(difluoromethyl)phenyl]benzoate | C₁₅H₁₁F₃O₂ | 280.24 | Difluoromethyl group, methyl ester |
| Ethyl 4-[(4-fluorobenzoyl)amino]benzoate | C₁₆H₁₃FNO₃ | 298.28 | Ethyl ester, 4-fluorobenzamido |
Physicochemical Properties
Table 1: Comparative Physical Properties
Key Observations :
- The 2,4-dimethylphenyl group significantly increases lipophilicity compared to methyl/ethyl esters, making the compound more suitable for non-polar applications.
- Fluorine substitution enhances thermal stability and electron-deficient character, influencing reactivity in nucleophilic substitution reactions .
Chemical Reactivity
- Hydrolysis : The ester group in 2,4-dimethylphenyl 4-fluorobenzoate hydrolyzes slower than in methyl/ethyl analogs due to steric hindrance from the dimethylphenyl group .
- Electrophilic Substitution : The 4-fluoro group directs electrophiles to the meta position, similar to other fluorobenzoates .
Spectroscopic Comparison
Table 2: NMR and IR Data (Selected Peaks)
Notes:
- The C=O stretch shifts slightly depending on the ester group’s electron-donating/withdrawing effects.
- C-F stretches are consistent across fluorobenzoates (~1230–1250 cm⁻¹) .
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